4-azido-1-chloro-2-iodobenzene
Description
These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile electrophilic substitution sites.
Properties
CAS No. |
1379338-45-0 |
|---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-1-chloro-2-iodobenzene typically involves the introduction of azido, chloro, and iodo groups onto a benzene ring. One common method is the diazotization of 4-amino-1-chloro-2-iodobenzene followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group.
Industrial Production Methods
Industrial production methods for 4-azido-1-chloro-2-iodobenzene are not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-azido-1-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce nitro or hydroxyl derivatives .
Scientific Research Applications
4-azido-1-chloro-2-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in bioconjugation and labeling studies due to its azido group, which can undergo click chemistry reactions with alkynes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-azido-1-chloro-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo cycloaddition reactions with alkynes, forming triazoles, which are useful in bioconjugation and material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-4-Iodobenzene
- Structure : C₆H₄ClI.
- CAS : 637-87-6 .
- Properties : Molecular weight 238.45 g/mol, purity >98% (GC) .
- Applications : Primarily a precursor in Suzuki-Miyaura cross-coupling reactions. Lacks the azide group, limiting its utility in "click chemistry" compared to 4-azido derivatives.
1-Chloro-2-(4-Ethoxybenzyl)-4-Iodobenzene
- Structure : C₁₆H₁₆ClIO.
- Key Features : Incorporates a 4-ethoxybenzyl group, enhancing steric bulk and altering electronic properties. Used in synthesizing pharmaceuticals and agrochemicals .
- Divergence : The ethoxybenzyl group increases solubility in organic solvents but reduces reactivity toward nucleophilic aromatic substitution compared to 4-azido-1-chloro-2-iodobenzene.
2-Bromo-1-Chloro-4-Iodobenzene
- Structure : C₆H₃BrClI.
- Properties : Bromine substituent introduces stronger electron-withdrawing effects than azide, directing electrophilic substitution to meta positions. High purity available for research applications .
- Comparison : Bromine’s higher atomic radius and electronegativity may slow reaction kinetics relative to azide-containing analogs.
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| 1-Chloro-4-iodobenzene | C₆H₄ClI | 238.45 | 637-87-6 | Cl, I | >98.0% (GC) |
| 2-Bromo-1-chloro-4-iodobenzene | C₆H₃BrClI | 328.25 | Not provided | Br, Cl, I | High purity |
| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | C₁₆H₁₆ClIO | 362.66 | Not provided | Cl, I, ethoxybenzyl | Not specified |
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : Chloro-iodo-aromatics are critical in constructing kinase inhibitors and antiviral agents. For example, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene is used in intermediates for antiretroviral drugs .
- Safety Considerations: Azides (e.g., 4-azido derivatives) require careful handling due to shock sensitivity, unlike non-azido analogs like 1-chloro-4-iodobenzene .
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